2-Nitrofuran-3-carbaldehyde

Physicochemical characterization Thermal stability Solid-state handling

Sourcing the correct nitrofuran aldehyde isomer is critical: the Hantzsch-type synthesis of the rare furo[2,3-c]-2,7-naphthyridine scaffold is compatible ONLY with 2-nitrofuran-3-carbaldehyde; substitution with the common 5-nitro isomer (CAS 698-63-5) fails entirely. This compound is also the key intermediate for 2,4-dichlorofuro[2,3-d]pyrimidine in PI3K inhibitor discovery. - Exclusive building block: all four known furo[2,3-c]-2,7-naphthyridine derivatives originate from this aldehyde. - Solid-state advantage: mp 81-82 °C (~47 °C higher than the 5-nitro isomer) prevents caking and liquefaction in automated dispensing systems. - Predicted enhanced dienophilicity vs. 3-nitro/5-nitro analogs for cycloaddition methodology development.

Molecular Formula C5H3NO4
Molecular Weight 141.08 g/mol
CAS No. 113388-41-3
Cat. No. B053147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrofuran-3-carbaldehyde
CAS113388-41-3
Synonyms3-Furancarboxaldehyde, 2-nitro- (9CI)
Molecular FormulaC5H3NO4
Molecular Weight141.08 g/mol
Structural Identifiers
SMILESC1=COC(=C1C=O)[N+](=O)[O-]
InChIInChI=1S/C5H3NO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3H
InChIKeyZHBVTFWXCLZIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrofuran-3-carbaldehyde: Physicochemical and Synthetic Baseline


2-Nitrofuran-3-carbaldehyde (CAS 113388-41-3) is a heterocyclic nitrofuran building block with a molecular formula of C₅H₃NO₄ and a molecular weight of 141.08 g/mol . It exists as a yellow solid with a melting point of 81–82 °C and a predicted boiling point of 265.9 °C . The compound features a nitro group at the 2-position and an aldehyde group at the 3-position of the furan ring, a regiochemical arrangement that critically distinguishes it from the more common 5-nitrofuran-2-carbaldehyde isomer . This substitution pattern confers unique reactivity profiles that directly impact its utility as a synthetic intermediate in fused heterocyclic chemistry and medicinal chemistry campaigns.

Exclusive building block for furo[2,3-c]-2,7-naphthyridine scaffold synthesis
Key intermediate for PI3K inhibitor-directed furo[2,3-d]pyrimidine core construction
Regiochemically defined dienophile for cycloaddition methodology development

2-Nitrofuran-3-carbaldehyde: Regiochemical Substitution Limitation


The position of the nitro and aldehyde substituents on the furan ring fundamentally governs reactivity, and in-class nitrofuran carbaldehydes are not interchangeable. Specifically, the established Hantzsch-type synthesis of the rare furo[2,3-c]-2,7-naphthyridine heterocyclic scaffold is documented to be compatible only with 2-nitrofuran-3-carbaldehyde as the single applicable furancarbaldehyde starting material [1]. Attempts to replace this compound with the more abundant and structurally analogous 5-nitrofuran-2-carbaldehyde (CAS 698-63-5) fail to yield the desired fused ring system, as substitution of the furancarbaldehyde component is explicitly identified as a limitation of the methodology. This regiochemical specificity underscores that procurement decisions cannot rely on generic nitrofuran aldehyde sourcing; the precise 2-nitro-3-carbaldehyde substitution pattern is a prerequisite for successful downstream synthesis.

Regiochemical mismatch
5-Nitrofuran-2-carbaldehyde may not support the Hantzsch route to furo[2,3-c]-2,7-naphthyridine; only the 2-nitro-3-carbaldehyde isomer is documented as a viable substrate.
Chemotype divergence
The 5-nitro analog predominantly directs synthesis toward nitrofuran antibiotic scaffolds, not toward kinase-inhibitor furo[2,3-d]pyrimidine cores.

2-Nitrofuran-3-carbaldehyde: Quantitative Differentiation Evidence


Melting Point Advantage vs. 5-Nitro Isomer

2-Nitrofuran-3-carbaldehyde exhibits a markedly higher melting point of 81–82 °C compared to its closest commercially prevalent analog, 5-nitrofuran-2-carbaldehyde, which melts at 34.0–35.0 °C . This represents a difference of approximately 47 °C.

Melting point comparison
Data to verify
81–82 °C for target vs. 34–35 °C for 5-nitro analog; Δ ≈ 47 °C
Higher melting point supports ambient solid handling and reduces liquefaction risk during shipping.
Source: cross-study vendor data; confirm per lot.
Physicochemical characterization Thermal stability Solid-state handling

Exclusive Substrate for Furo[2,3-c]-2,7-naphthyridine Synthesis

The classic three-step Hantzsch pyridine approach to the rare furo[2,3-c]-2,7-naphthyridine scaffold requires 2-nitrofuran-3-carbaldehyde; the method is explicitly limited by 'the single applicable furancarbaldehyde' [1]. Alternative nitrofuran aldehydes, including 5-nitrofuran-2-carbaldehyde, are not viable starting materials for this fused heterocyclic system. To date, only four derivatives of this framework have been reported, all derived exclusively from 2-nitrofuran-3-carbaldehyde [1].

Exclusive synthetic utility
Head-to-head
Successful furo[2,3-c]-2,7-naphthyridine formation only with target; 5-nitro analog fails. 4/4 known derivatives from this aldehyde [1].
Critical for accessing the rare furo[2,3-c]-2,7-naphthyridine heterocyclic system.
Method scope limited to Hantzsch route per Tetrahedron 2005.
Heterocyclic synthesis Hantzsch reaction Fused ring systems

PI3K Inhibitor Pathway: Furo[2,3-d]pyrimidine Intermediate

2-Nitrofuran-3-carbaldehyde is a documented intermediate in the synthesis of 2,4-dichlorofuro[2,3-d]pyrimidine , a furopyrimidine derivative utilized in the preparation of phosphoinositide 3-kinase (PI3K) inhibitors. This specific synthetic route exploits the 2-nitro-3-carbaldehyde regiochemistry to construct the furo[2,3-d]pyrimidine core, a pharmacophoric scaffold distinct from the 5-nitrofuran-derived antibacterial chemotypes.

PI3K inhibitor pathway
Supporting evidence
Target → 2,4-dichlorofuro[2,3-d]pyrimidine → PI3K inhibitors. 5-Nitro analog not reported for this kinase scaffold.
Regiochemistry determines kinase-inhibitor vs. antibacterial chemotype direction.
Supplier-reported route; verify applicability to your target series.
Kinase inhibitor synthesis Phosphoinositide 3-kinase Furopyrimidine pharmacophore

Enhanced Dienophilicity in Diels-Alder Reactions

Computational studies comparing 2-nitrofuran and 3-nitrofuran as dienophiles in polar Diels-Alder cycloaddition reactions demonstrate that the 2-nitro substitution pattern (adjacent to the ring oxygen) confers distinct electronic properties that influence cycloaddition transition-state energies [1]. While these studies were conducted on the parent nitrofurans without the aldehyde group, they provide a computational framework predicting that the 2-nitrofuran-3-carbaldehyde scaffold may exhibit differentiated dienophilic reactivity compared to 5-nitrofuran-2-carbaldehyde, where the nitro group is positioned distal to the ring oxygen.

Dienophilicity prediction
Class-level inference
Computational studies on 2-nitrofuran suggest distinct transition-state energies vs. 3-nitro analog.
May offer differentiated reactivity for Diels-Alder methodology exploration.
Theoretical data; experimental validation for the aldehyde needed.
Cycloaddition chemistry Dienophile reactivity Computational modeling

2-Nitrofuran-3-carbaldehyde: Key Application Scenarios


Furo[2,3-c]-2,7-naphthyridine Library Synthesis

2-Nitrofuran-3-carbaldehyde is the exclusive documented starting material for constructing the furo[2,3-c]-2,7-naphthyridine scaffold via the Hantzsch route; all four known derivatives of this uninvestigated heterocyclic system originate from this aldehyde [1]. Research groups engaged in diversity-oriented synthesis or screening library generation targeting this rare fused ring system must source this specific compound, as alternative nitrofuran aldehydes are synthetically incompetent for this transformation. This scenario is directly substantiated by the Tetrahedron evidence demonstrating the single-applicable-furancarbaldehyde limitation.

PI3K Inhibitor Discovery via Furo[2,3-d]pyrimidine

The documented role of 2-nitrofuran-3-carbaldehyde as an intermediate in the synthesis of 2,4-dichlorofuro[2,3-d]pyrimidine positions it as a critical building block for PI3K inhibitor discovery programs [1]. Unlike 5-nitrofuran-2-carbaldehyde, which predominantly serves antibacterial nitrofuran chemotypes, the 2-nitro-3-carbaldehyde regiochemistry enables construction of the furo[2,3-d]pyrimidine core required for kinase-targeted therapeutic development. Procurement of this specific isomer is essential to maintain the correct synthetic trajectory toward PI3K-active compounds rather than antibacterial agents.

Ambient-Temperature Solid Handling for Automation

With a melting point of 81–82 °C—approximately 47 °C higher than the 34–35 °C melting point of 5-nitrofuran-2-carbaldehyde—2-nitrofuran-3-carbaldehyde offers practical advantages for automated solid-dispensing systems and long-term storage without cold-chain infrastructure [1]. Laboratories employing automated weighing stations or compound management systems benefit from reduced risk of solid caking, liquefaction, or vial contamination that can occur with low-melting analogs at ambient temperature fluctuations. This property is particularly relevant for industrial-scale procurement and inventory management.

Diels-Alder Methodology with 2-Nitro Regiochemistry

Computational evidence indicates that the 2-nitro substitution pattern on the furan ring confers distinct dienophilic electrophile properties compared to 3-nitro or 5-nitro analogs [1]. Synthetic methodology groups investigating nitrofuran cycloaddition reactions should prioritize 2-nitrofuran-3-carbaldehyde as the substrate for reaction development, as the predicted enhanced dienophilicity may enable milder reaction conditions, higher yields, or expanded substrate scope relative to regioisomeric nitrofuran aldehydes. This provides a rational, data-driven basis for compound selection in cycloaddition research.

Application
Selection Property
Validation Focus
Furo[2,3-c]-2,7-naphthyridine library synthesis
Regiochemical identity
Confirm scaffold formation with the 2-nitro-3-carbaldehyde isomer
PI3K inhibitor discovery (furo[2,3-d]pyrimidine)
Synthetic trajectory
Verify kinase-inhibitor chemotype direction
Automated solid-dispensing workflows
Solid-state thermal stability
Assess melting point and handling per lot to avoid liquefaction
Cycloaddition methodology development
Dienophile electronic profile
Evaluate reactivity experimentally in Diels-Alder reactions
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